molecular formula C10H19NO3 B3096873 (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate CAS No. 1290191-90-0

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3096873
CAS No.: 1290191-90-0
M. Wt: 201.26
InChI Key: YMSRLPJZNWGMAM-YUMQZZPRSA-N
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Description

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are structurally similar to pyrroles but with a saturated ring. This compound is characterized by its chiral centers at the 3rd and 4th positions, making it an important molecule in stereochemistry and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions starting from amino acids or their derivatives.

  • Introduction of Chiral Centers: Chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

  • Protection and Deprotection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions during synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of biocatalysts and green chemistry principles can also be employed to reduce environmental impact and improve yield.

Chemical Reactions Analysis

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, aldehydes, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Substituted pyrrolidines and other nitrogen-containing heterocycles.

Scientific Research Applications

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Studied for its potential biological activity and as a precursor for bioactive molecules.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Pyrrolidine-1-carboxylic acid, tert-butyl ester: Similar structure but without the hydroxyl group.

  • 3-Hydroxy-4-methylpyrrolidine: Similar but lacks the tert-butyl ester group.

  • Other chiral pyrrolidines: Various other chiral pyrrolidines with different substituents.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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